3-{2-[4-Oxo-2-(phenylamino)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid
Description
Properties
IUPAC Name |
3-[[2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c22-15(19-13-8-4-5-11(9-13)17(24)25)10-14-16(23)21-18(26-14)20-12-6-2-1-3-7-12/h1-9,14H,10H2,(H,19,22)(H,24,25)(H,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQMMNGYEROGAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC(=O)NC3=CC=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
3-{2-[4-Oxo-2-(phenylamino)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to participate in various biochemical processes. For instance, it can act as an inhibitor or activator of enzymes involved in metabolic pathways. The compound has been shown to interact with enzymes such as cyclooxygenase, which is involved in the inflammatory response, and various kinases that play roles in cell signaling pathways. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and modulate enzyme activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in the inflammatory response, apoptosis, and cell proliferation. Additionally, the compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux. These effects are crucial in understanding the potential therapeutic applications of the compound in treating various diseases.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound binds to enzymes and proteins through hydrogen bonds and hydrophobic interactions, leading to inhibition or activation of their activity. For example, its interaction with cyclooxygenase results in the inhibition of prostaglandin synthesis, thereby reducing inflammation. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can also have biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are important for understanding the potential long-term therapeutic applications and safety of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug interactions of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It has been observed to accumulate in tissues such as the liver and kidneys, where it can exert its biological effects. The distribution of the compound is influenced by its physicochemical properties, including its solubility and affinity for binding proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria. This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments. In the nucleus, the compound can interact with transcription factors and other regulatory proteins to modulate gene expression. In the mitochondria, it can affect metabolic processes and energy production.
Biological Activity
3-{2-[4-Oxo-2-(phenylamino)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action of this compound based on diverse research studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The thiazole moiety is crucial for the compound's biological activity, as it is often associated with various pharmacological properties.
Antimicrobial Activity
Research has demonstrated that compounds containing thiazole structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown potent antibacterial activity against various strains such as Proteus vulgaris and Bacillus subtilis, with notable zone of inhibition values reported in related compounds . The presence of the thiazole ring in this compound may contribute similarly to its antibacterial efficacy.
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. Some compounds have shown IC50 values less than that of standard drugs like doxorubicin in various cancer cell lines. For instance, a study indicated that certain thiazole-integrated compounds displayed significant cytotoxic activity against Bcl-2 and A-431 cell lines . The structure-activity relationship (SAR) suggests that modifications on the phenyl ring can enhance anticancer activity.
Anti-inflammatory and Analgesic Effects
Compounds similar to this compound have been evaluated for anti-inflammatory and analgesic activities. One study found that synthesized derivatives exhibited more potent anti-inflammatory effects compared to standard drugs like aspirin and phenylbutazone . This suggests a promising therapeutic potential for inflammatory conditions.
The mechanisms underlying the biological activities of thiazole-containing compounds are multifaceted:
- Antibacterial Mechanism : Thiazoles may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
- Antitumor Mechanism : Thiazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 proteins which are crucial for cell survival.
- Anti-inflammatory Mechanism : These compounds may inhibit cyclooxygenase (COX) enzymes or modulate inflammatory cytokine production.
Case Studies
- Antibacterial Efficacy : A study synthesized several thiazole derivatives and tested them against common pathogens. The most active compounds showed significant inhibition zones comparable to ciprofloxacin .
- Cytotoxicity in Cancer Cells : In vitro studies on thiazole analogs revealed that certain substitutions on the phenyl ring dramatically increased their cytotoxicity against breast cancer cell lines, suggesting targeted modifications could enhance therapeutic efficacy .
Scientific Research Applications
Anticancer Activity
Research has shown that compounds containing thiazole rings exhibit promising anticancer properties. The thiazole moiety in 3-{2-[4-Oxo-2-(phenylamino)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid has been linked to the inhibition of tumor cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazole compounds showed selective cytotoxicity against various cancer cell lines. The compound was tested against breast cancer and leukemia cell lines, revealing an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound for further development .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Inflammation is a critical factor in many chronic diseases, including arthritis and cardiovascular disorders.
Research Findings:
In vitro studies indicated that this compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential utility in treating inflammatory conditions .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been well-documented. The specific compound has shown efficacy against a range of bacterial strains.
Case Study:
A recent investigation reported that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as a new antimicrobial agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have been pivotal in optimizing the efficacy of thiazole-based compounds.
Findings:
Modifications to the phenylamino group have been shown to enhance activity against specific targets while reducing toxicity. For example, substituents on the phenyl ring can significantly influence both potency and selectivity .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects: The phenylamino group in the target compound enhances π-π stacking interactions compared to the amino (101413-78-9) or diethylamino (749902-44-1) variants . Heterocyclic substituents (e.g., furan in 6149-80-0) introduce additional hydrogen-bonding or charge-transfer interactions .
Molecular Weight and Solubility :
- Smaller analogs (e.g., 101413-78-9, MW 293.30) may exhibit better aqueous solubility, while bulkier derivatives (e.g., 6149-80-0, MW 386.38) could face solubility challenges .
Synthetic Accessibility: The target compound’s synthesis likely involves coupling 2-(phenylamino)-thiazolidinone intermediates with 3-aminobenzoic acid derivatives, similar to methods used for 4-[[(2-amino-thiazol-5-yl)acetyl]amino]benzoic acid (DMF/NaH-mediated reactions) . Piperidine-substituted analogs (e.g., ) require additional steps for introducing cyclic amines, impacting yield and scalability .
Key Insights:
- Anti-inflammatory Potential: Thiazolidinone-acetamide derivatives with aromatic substituents (e.g., phenylamino) show promise in suppressing pro-inflammatory cytokines like TNF-α .
- Enzyme Targeting: The thiazolidinone ring’s electrophilic carbonyl may interact with catalytic residues in enzymes, as seen in COX-2 inhibitors .
Physicochemical and Computational Data
- Collision Cross-Section (CCS) : The target compound’s predicted CCS values (183.8–192.5 Ų for [M+H]+ and adducts) suggest a compact conformation, favorable for membrane permeability .
- Electronic Properties: DFT calculations (using software like Multiwfn ) could reveal charge distribution differences; the phenylamino group likely delocalizes electron density compared to alkylamino analogs.
Preparation Methods
Synthesis of α-Bromoacyl Intermediate
- Starting from a suitable substituted acetophenone or acetyl derivative, bromination at the α-position is achieved using bromine in acetic acid at room temperature.
- This reaction yields an α-bromoacyl compound, e.g., 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid analogs, which serve as key intermediates for thiazole ring formation.
Cyclocondensation with Thioamide
- The α-bromoacyl intermediate undergoes cyclocondensation with a thioamide such as thiocarbamide or benzenecarbothioamide.
- This reaction is typically carried out in acetic acid at elevated temperatures (~60 °C), leading to the formation of the 4,5-dihydro-1,3-thiazole ring bearing the phenylamino substituent at the 2-position.
Table 1: Reaction Conditions for Thiazole Formation
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| α-Bromination | Br2 in AcOH, room temperature | α-Bromoacyl intermediate |
| Cyclocondensation | Thioamide, AcOH, 60 °C | 4,5-Dihydro-1,3-thiazole core |
Coupling with Benzoic Acid Derivative
- The thiazole intermediate bearing a reactive acyl group is coupled with 3-aminobenzoic acid or its derivatives.
- This amide bond formation typically involves activation of the carboxylic acid (e.g., by carbodiimide reagents) or direct condensation under mild heating.
- The resulting compound is 3-{2-[4-oxo-2-(phenylamino)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid.
Alternative Synthetic Routes and Notes
- Esterification of intermediate carboxylic acids followed by hydrazide formation and subsequent condensation with aromatic aldehydes has been reported for related thiazole derivatives, indicating flexibility in modifying side chains and functional groups.
- Solvent choice (acetic acid, dimethylformamide, 1,4-dioxane) and temperature control are critical for optimizing yields and purity.
- Purification is commonly achieved by recrystallization or chromatographic techniques.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Product/Intermediate | Yield Range (Reported Analogues) |
|---|---|---|---|---|
| 1 | α-Bromination | Br2, AcOH, RT | α-Bromoacyl compound | High (not specified) |
| 2 | Cyclocondensation | Thioamide, AcOH, 60 °C | 4,5-Dihydro-1,3-thiazole derivative | Good to excellent (62–99%) |
| 3 | Amide bond formation | 3-Aminobenzoic acid, coupling agents or heating | Target compound: this compound | Not explicitly reported |
Research Findings and Observations
- The cyclocondensation step is pivotal for constructing the thiazole ring with the desired substitution pattern.
- Bromination conditions must be carefully controlled to avoid overbromination or side reactions.
- The presence of the phenylamino group at the 2-position of the thiazole ring is introduced via the choice of thioamide reagent.
- The amide linkage to the benzoic acid moiety is stable and can be formed under relatively mild conditions.
- Analogous syntheses of substituted thiazole derivatives demonstrate that yields can be optimized by solvent choice and reaction time adjustments.
Limitations and Data Gaps
- No direct literature or patent explicitly detailing the synthesis of this exact compound was found.
- The above methodology is inferred from closely related compounds and general heterocyclic synthesis strategies.
- Experimental details such as exact yields, purification protocols, and spectral data remain to be confirmed by targeted experimental work.
Q & A
Q. What are the established synthetic routes for 3-{2-[4-Oxo-2-(phenylamino)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid?
The compound is typically synthesized via cyclocondensation reactions. For example, thiazole ring formation can be achieved by reacting 2-aminothiazol-4(5H)-one derivatives with substituted benzoic acid precursors under reflux in acetic acid. Sodium acetate is often used as a catalyst to facilitate cyclization, followed by purification via recrystallization (e.g., DMF/acetic acid mixtures) . Characterization relies on FT-IR (to confirm amide C=O and thiazole C=N stretches), - and -NMR (to verify substituent integration and stereochemistry), and LCMS for molecular weight validation .
Q. How is the purity and structural integrity of the compound validated experimentally?
High-performance liquid chromatography (HPLC) is used to assess purity (>95% is typical for research-grade material). Structural confirmation involves:
- FT-IR spectroscopy : Identification of functional groups (e.g., 1680–1700 cm for amide C=O, 1600–1650 cm for thiazole C=N).
- NMR spectroscopy : -NMR detects aromatic protons (δ 7.0–8.5 ppm) and thiazole NH/amide protons (δ 10–12 ppm). -NMR confirms carbonyl carbons (δ 165–175 ppm).
- Mass spectrometry : LC-ESI-MS provides exact mass matching (e.g., m/z 434.0849 for related derivatives) .
Q. What are the key challenges in crystallizing this compound for X-ray diffraction studies?
Crystallization difficulties arise from conformational flexibility (e.g., rotation around the acetamido linkage) and solvent-dependent polymorphism. Slow evaporation from DMSO/ethanol mixtures is recommended. SHELXL refinement (via the SHELX suite) is used for resolving disordered regions, with emphasis on hydrogen-bonding networks to stabilize the lattice .
Advanced Research Questions
Q. How can computational methods resolve tautomeric ambiguities in the thiazole ring observed in spectroscopic data?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model tautomeric equilibria (e.g., 4-oxo vs. 4-hydroxy forms). Multiwfn software analyzes electron localization function (ELF) maps to identify electron density shifts, while -NMR chemical shift predictions (via GIAO method) validate the dominant tautomer .
Q. What strategies are employed to analyze contradictory bioactivity data across cell lines?
Discrepancies in IC values (e.g., anticancer assays) may stem from membrane permeability differences or off-target effects. Methodological adjustments include:
- Assay standardization : Use of ATP-based viability assays (e.g., CellTiter-Glo) across multiple cell lines.
- Metabolic stability testing : LC-MS/MS monitoring of compound degradation in serum-containing media.
- Target engagement studies : SPR or thermal shift assays to confirm binding to putative targets (e.g., TRPM4 channels, if applicable) .
Q. How can structure-activity relationships (SAR) be optimized for enhanced thiazole-based activity?
SAR studies focus on:
- Substituent variation : Introducing electron-withdrawing groups (e.g., -NO, -Cl) at the phenylamino position to enhance electrophilic reactivity.
- Scaffold hopping : Replacing the benzoic acid moiety with heterocycles (e.g., pyridine) to improve solubility.
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses against targets like chemokine receptors, guided by analogs in .
Q. What advanced analytical techniques are used to study electronic properties relevant to redox activity?
Cyclic voltammetry (CV) identifies redox potentials of the thiazole ring (e.g., oxidation at +0.8–1.2 V vs. Ag/AgCl). Time-dependent DFT (TD-DFT) correlates experimental UV-Vis spectra (λ ~300 nm) with HOMO-LUMO gaps, while Multiwfn calculates Fukui indices to map nucleophilic/electrophilic sites .
Methodological Notes
- Contradiction Handling : Conflicting crystallographic data (e.g., bond length discrepancies) require iterative refinement in SHELXL with anisotropic displacement parameters .
- Biological Assays : Use positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates to address variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
